BenchChemオンラインストアへようこそ!

(R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Chiral Intermediate Sourcing Benzimidazole Drug Synthesis IP-Driven Procurement

(R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1055321-35-1) is an enantiopure chiral primary amine belonging to the 1-aminotetralin class, characterized by a saturated naphthalene bicycle with a methyl substituent at the 5-position and an (R)-configured amine at the 1-position. With molecular formula C₁₁H₁₅N and molecular weight 161.24 g/mol, the compound presents one hydrogen bond donor and one acceptor, zero rotatable bonds, and calculated physicochemical properties including a consensus Log Po/w of 2.24 and a topological polar surface area of 26.02 Ų.

Molecular Formula C11H15N
Molecular Weight 161.24
CAS No. 1055321-35-1
Cat. No. B3078831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
CAS1055321-35-1
Molecular FormulaC11H15N
Molecular Weight161.24
Structural Identifiers
SMILESCC1=C2CCCC(C2=CC=C1)N
InChIInChI=1S/C11H15N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6,11H,3,5,7,12H2,1H3/t11-/m1/s1
InChIKeyLSTDMOINTSAUJQ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1055321-35-1) and Its Structural Class


(R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1055321-35-1) is an enantiopure chiral primary amine belonging to the 1-aminotetralin class, characterized by a saturated naphthalene bicycle with a methyl substituent at the 5-position and an (R)-configured amine at the 1-position . With molecular formula C₁₁H₁₅N and molecular weight 161.24 g/mol, the compound presents one hydrogen bond donor and one acceptor, zero rotatable bonds, and calculated physicochemical properties including a consensus Log Po/w of 2.24 and a topological polar surface area of 26.02 Ų . It is documented as a synthetic intermediate in a Mitsubishi Tanabe Pharma Corporation patent for benzimidazole-based pharmaceutical compounds (EP2128154 A1, 2009), where its defined (R) stereochemistry is specified at page column 18 .

Why Bulk or Racemic 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Cannot Replace CAS 1055321-35-1 in Chiral-Dependent Processes


In drug discovery and asymmetric synthesis applications, the (R)-enantiomer and its (S)-counterpart or racemic mixture are not functionally interchangeable. The (R)-5-methyltetralinamine's utility as a chiral building block in patent-specified pharmaceutical syntheses, such as those described in EP2128154 A1 for benzimidazole therapeutics, relies on its absolute stereochemistry . Substitution with the racemate (CAS 907973-40-4) introduces the undesired (S)-enantiomer, which can compromise reaction diastereoselectivity and final product enantiopurity. Similarly, using the (S)-enantiomer (CAS 1213856-38-2) may lead to a different stereochemical outcome in a chiral synthesis. The target compound's established vendor QC documentation—including batch-specific HPLC, NMR, and GC reports—enables verification of stereochemical and chemical purity that is essential for reproducible results in regulated environments, a level of traceability that generic racemic material or non-validated chiral supplies may lack .

Quantitative Differentiation Evidence for (R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1055321-35-1) Versus Analogs


Enantiomer-Specific Patent Citation: (R)-Enantiomer Required for Benzimidazole Synthesis in EP2128154 A1, Not (S)- or Racemate

The Mitsubishi Tanabe Pharma Corporation patent EP2128154 A1 (2009) explicitly cites (R)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1055321-35-1) at page/column 18 as an intermediate in the preparation of benzimidazole compounds intended for pharmaceutical use . In contrast, neither the (S)-enantiomer (CAS 1213856-38-2) nor the racemic mixture (CAS 907973-40-4) is cited at this location or elsewhere in the patent's disclosed routes . This establishes a documented enantiomeric requirement: the patented synthetic pathway relies on the (R)-configuration for stereo-specific transformations.

Chiral Intermediate Sourcing Benzimidazole Drug Synthesis IP-Driven Procurement

Validated Batch-Level Analytical Traceability for (R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine vs. Untraced Racemate

The target compound (R)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1055321-35-1) is supplied by Bidepharm with batch-specific analytical reports, including quantitative NMR, HPLC, and GC data . No analogous batch QC data are publicly available for the racemic comparator (CAS 907973-40-4) from the same vendor class, leaving its batch-to-batch purity and impurity profile undocumented .

Quality Control NMR/HPLC Traceability Regulatory Procurement

Physicochemical Property Differentiation: Computed ADME/Solubility Profile of (R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine vs. Class Inference

Computational physicochemical profiling for the target (R)-enantiomer yields a consensus Log Po/w of 2.24, TPSA of 26.02 Ų, predicted high gastrointestinal absorption, blood-brain barrier permeation, and ESOL solubility of 0.605 mg/mL . The racemic mixture (CAS 907973-40-4) has a reported LogP of 1.9 (single-method) [1], suggesting a slight but potentially meaningful difference in lipophilicity relative to the consensus value for the pure (R)-enantiomer. No computational ADME data are available for the (S)-enantiomer or racemate that replicate the same multi-method consensus approach.

Physicochemical Profiling ADME Prediction Lead Optimization

Storage and Stability Handling Differentiation: (R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Requires Cold Storage vs. Racemate Ambient Storage

The (R)-enantiomer requires refrigerated storage at 2–8°C with protection from light and inert atmosphere, whereas the racemic mixture (CAS 907973-40-4) is stored at room temperature [1]. This indicates differential chemical stability between the optically pure and racemic forms of the 5-methyl-1-aminotetralin scaffold.

Compound Stability Supply Chain Logistics Procurement Planning

Optimal Procurement Use Cases for (R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1055321-35-1)


Enantioselective Synthesis of Benzimidazole-Derived Drug Candidates Following Patent EP2128154 A1

Best suited when the synthetic route specifically requires the (R)-configured 5-methyltetralinamine for chiral benzimidazole construction. The patent citation establishes precedent for this enantiomer as the required intermediate, making it the procurement choice for medicinal chemistry teams replicating or extending this IP-protected chemical space . Using the (S)-enantiomer or racemate would deviate from the disclosed synthetic path and may yield different stereoisomers with undefined pharmacological activity.

Chiral Building Block Sourcing for CNS-Penetrant Lead Optimization Programs

With a predicted consensus Log Po/w of 2.24, TPSA of 26.02 Ų, and computational BBB permeation , the compound is suited as a privileged fragment for CNS drug discovery programs targeting receptors historically engaged by aminotetralin scaffolds (e.g., serotonin, dopamine, or VR1 targets—the latter being the therapeutic focus of the patent family EP2128154 A1 for urinary incontinence and overactive bladder [1]). Selecting the (R)-enantiomer with documented physicochemical properties, rather than the racemate with uncertain ADME due to limited profiling data, provides greater confidence in the lead optimization phase.

Regulated Preclinical Intermediate Procurement with Full Analytical Traceability

For preclinical or GLP-enabling studies requiring verifiable batch identity, the target compound offered with batch-specific NMR, HPLC, and GC reports provides a documented chain of analytical evidence that generic racemic sources lack . This supports regulatory documentation and facilitates technology transfer when scaling from milligram discovery quantities to multi-gram preclinical material.

Cold-Chain-Managed Inventory for Enantiomerically Sensitive Asymmetric Catalysis Research

The (R)-enantiomer requires storage at 2–8°C with protection from light and inert atmosphere, unlike the room-temperature-stable racemate [2]. This distinguishes it in inventory management for laboratories conducting catalyst screening or asymmetric synthesis where even minor degradation, racemization, or oxidation could compromise reaction outcomes. Procurement teams should plan for refrigerated shipping and storage capacity when ordering.

Quote Request

Request a Quote for (R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.